molecular formula C15H14ClN3O2 B1224971 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide CAS No. 857041-79-3

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide

Cat. No. B1224971
M. Wt: 303.74 g/mol
InChI Key: MBYYZKVXOFINJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide , also known as chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It can be synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid . The crystal structure analysis reveals the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in reactions typical of amides and aromatic compounds. For example, it may react with hydrazones to form phenylacetamide-based Schiff base ligands .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 136-139°C .

Scientific Research Applications

Organic Building Blocks

“2-Chloro-N-phenylacetamide”, also known as “chloroacetanilide”, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . It is used as an organic building block in the synthesis of various organic compounds .

Preparation of Amide Podands

This compound may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand . Podands are a class of compounds that have potential applications in host-guest chemistry and molecular recognition.

Synthesis of Schiff Base Ligands

It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones . Schiff base ligands are often used in coordination chemistry.

Pharmacological Activities

A series of N-phenylacetamide sulphonamides were synthesized and interestingly in this series N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

Anti-Candida Agents

The compound can be used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents .

Synthesis of Functionalized Pyrazoles

2-Cyanoacetyl chloride, due to its high reactivity, is a fundamental intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in the field of medicinal chemistry for their anti-proliferative properties.

Antigen-Specific Cell Staining

We previously developed a hydrolase-based fluorescence amplification method for antigen-specific cell labelling, in which fluorescent substrates stained cells by a non-covalent hydrophobic interaction . To improve the substrates retention in cells, we examined the effect of a chloroacetyl group modification on the substrate retention .

Agrochemicals

Chloroacetyl chloride, a chemical compound, is widely used in scientific research. This versatile material finds applications in fields like organic synthesis, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

1-(N-(2-chloroacetyl)anilino)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYYZKVXOFINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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